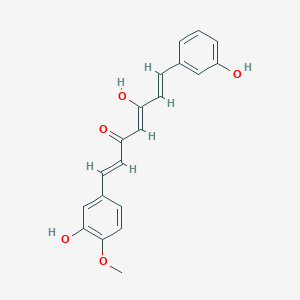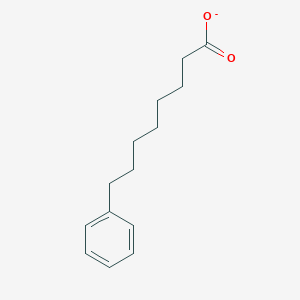
8-Phenyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenyloctanoate is an organic compound with the chemical formula C14H18O2. It is a derivative of octanoic acid, where a phenyl group is attached to the eighth carbon of the octanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Phenyloctanoate can be synthesized through the oxidation of N-octyl aldehyde. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions . Another method involves the thiol–ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves bulk solutions of sodium this compound. This is achieved by dispersing the acid in deuterated water (D2O) and adding sodium deuteroxide (NaOD) dropwise until complete dissolution. The final pH is adjusted to prevent hydrolysis of the carboxylate surfactant .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Phenyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
8-Phenyloctanoate has several applications in scientific research:
Chemistry: Used as a surfactant in micellization studies.
Biology: Incorporated into microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups.
Medicine: Studied for its potential in developing antiviral peptides.
Industry: Utilized in the production of biodegradable polymers and possible biomedical applications.
Wirkmechanismus
The mechanism of action of 8-Phenyloctanoate involves its interaction with various molecular targets and pathways. For instance, in the context of antiviral peptides, the compound’s lipidated analogues show potent inhibition of Hepatitis B virus by binding to the Sodium Taurocholate Co-Transporting Polypeptide (NTCP) receptor on hepatocytes . This interaction blocks the entry pathway of the virus, preventing infection.
Vergleich Mit ähnlichen Verbindungen
- 6-Phenylhexanoic Acid
- 7-Phenylheptanoic Acid
- 3-Hydroxy-8-Phenyloctanoate
Comparison: 8-Phenyloctanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to 6-Phenylhexanoic Acid and 7-Phenylheptanoic Acid, this compound has a longer carbon chain, which can influence its micellization behavior and interaction with other molecules . Additionally, its lipidated analogues have shown higher binding effectiveness in antiviral studies .
Eigenschaften
Molekularformel |
C14H19O2- |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
8-phenyloctanoate |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)/p-1 |
InChI-Schlüssel |
VZECIAZMSHBQOC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


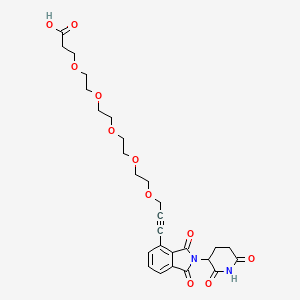
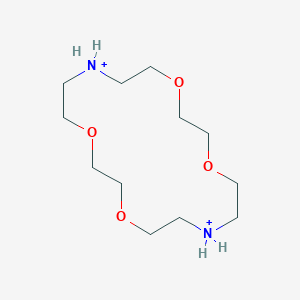

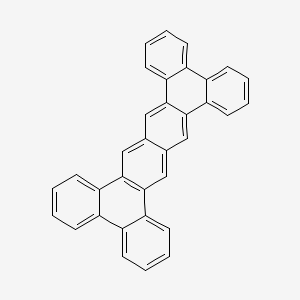
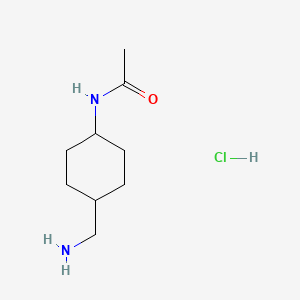
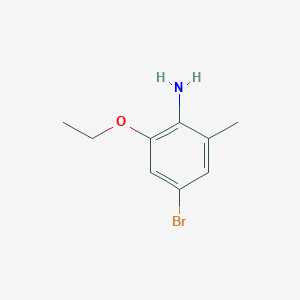
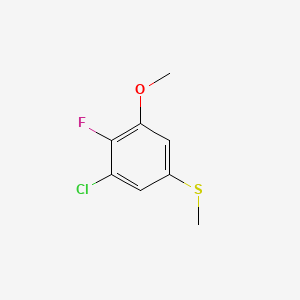
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
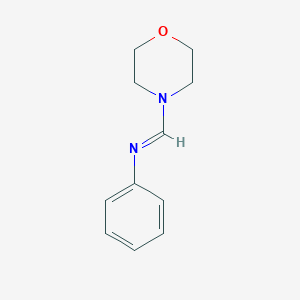
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
